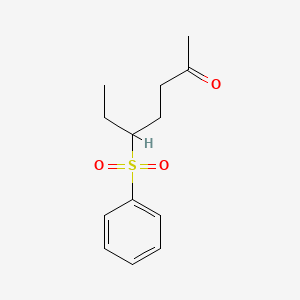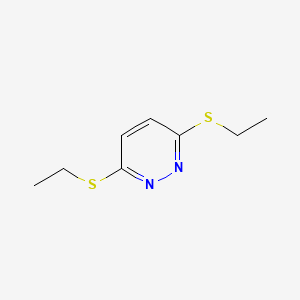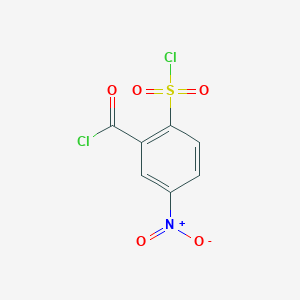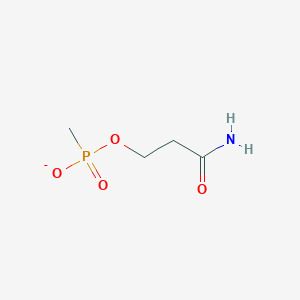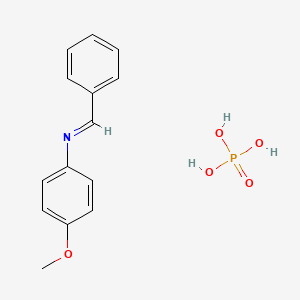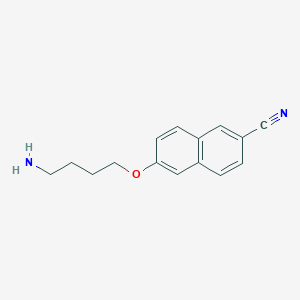
6-(4-Aminobutoxy)naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an aminobutoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carbonitrile.
Substitution Reaction: The naphthalene-2-carbonitrile undergoes a substitution reaction with 4-aminobutanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminobutoxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene compounds depending on the nucleophile used.
Scientific Research Applications
6-(4-Aminobutoxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Aminobutoxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, while the naphthalene core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.
4-Aminobutoxybenzene: Contains an aminobutoxy group attached to a benzene ring.
Naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
6-(4-Aminobutoxy)naphthalene-2-carbonitrile is unique due to the presence of both an aminobutoxy group and a nitrile group on the naphthalene core
Properties
CAS No. |
63279-30-1 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-(4-aminobutoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c16-7-1-2-8-18-15-6-5-13-9-12(11-17)3-4-14(13)10-15/h3-6,9-10H,1-2,7-8,16H2 |
InChI Key |
JYPMTBNMLBIRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCCN)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
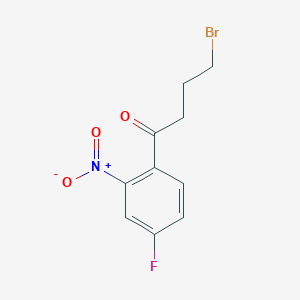
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
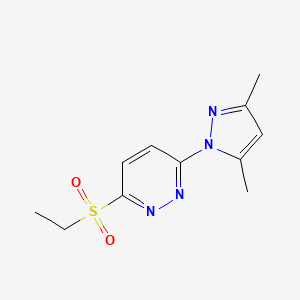
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
